N-(2-phenylethyl)pyridin-2-amine
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Overview
Description
N-(2-phenylethyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a phenylethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with phenylethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with phenylethylamine under basic conditions. For example, 2-chloropyridine can be reacted with phenylethylamine in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylethylamine moiety can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
N-(2-phenylethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)pyridin-2-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to trace amine-associated receptors, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: Similar structure but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the phenylethylamine group.
N-(1-phenylethyl)pyridin-2-amine: Similar structure with a different substitution pattern on the phenylethyl group.
Uniqueness
N-(2-phenylethyl)pyridin-2-amine is unique due to the combination of the pyridine ring and the phenylethylamine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
90678-69-6 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(2-phenylethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-8,10H,9,11H2,(H,14,15) |
InChI Key |
BEPCFSMZLKUTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=N2 |
Origin of Product |
United States |
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